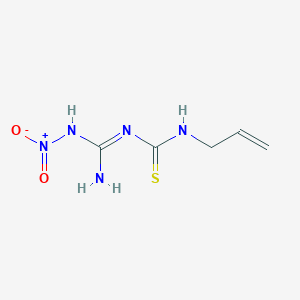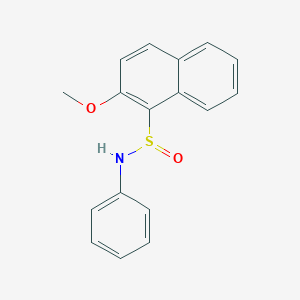
4-(1-Propen-2-yl)biphenyl
Vue d'ensemble
Description
4-(1-Propen-2-yl)biphenyl is a thermoplastic compound with a transition temperature of around 120°C. It belongs to the class of biphenyls and has been shown to possess anti-inflammatory properties in mice, potentially due to its ability to inhibit prostaglandin synthesis . This compound is also known for its environmental impact, as it is metabolized by microorganisms and can be found in water supplies and soils .
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are being coupled .
Mode of Action
In the context of SM coupling reactions, 4-(1-Propen-2-yl)biphenyl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in facilitating SM coupling reactions . By enabling the formation of new carbon-carbon bonds, it contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which SM coupling reactions are performed can impact the effectiveness of the compound . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a range of environmental conditions.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(1-Propen-2-yl)biphenyl are largely due to its ability to inhibit prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play key roles in inflammation and pain. By inhibiting their synthesis, this compound can exert anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of prostaglandin synthesis This could potentially involve binding interactions with enzymes involved in prostaglandin synthesis, leading to their inhibition
Temporal Effects in Laboratory Settings
Given its stability and transition temperature of around 120°C , it is likely to be stable over time under typical laboratory conditions.
Dosage Effects in Animal Models
Its anti-inflammatory effects in mice suggest that it may have a dose-dependent effect on inflammation .
Metabolic Pathways
It is known to be metabolized by microorganisms and can be found in water supplies and soils , suggesting that it may be involved in environmental biochemical cycles.
Transport and Distribution
Given its solubility in organic solvents and insolubility in water , it may interact with lipid-based structures within cells and tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(1-Propen-2-yl)biphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of stable and readily prepared organoboron reagents further enhances the feasibility of this method for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Propen-2-yl)biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyls or other substituted derivatives.
Applications De Recherche Scientifique
4-(1-Propen-2-yl)biphenyl has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
4-(1-Propen-2-yl)biphenyl can be compared with other biphenyl derivatives, such as:
4-(1-Buten-2-yl)biphenyl: Similar in structure but with a longer alkyl chain, which may affect its physical and chemical properties.
4-(1-Ethen-2-yl)biphenyl: Similar in structure but with a shorter alkyl chain, which may influence its reactivity and applications.
4-(1-Propyn-2-yl)biphenyl:
The uniqueness of this compound lies in its specific alkyl chain length and its demonstrated anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-phenyl-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHXUNZIQVXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)
![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)


![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)
![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)
